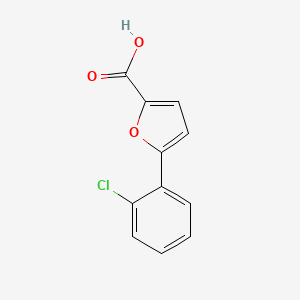

5-(2-Chlorophenyl)furan-2-carboxylic acid

描述

属性

IUPAC Name |

5-(2-chlorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJGGWIHXGHQXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354834 | |

| Record name | 5-(2-chlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41019-43-6 | |

| Record name | 5-(2-Chlorophenyl)-2-furoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041019436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-chlorophenyl)-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-CHLOROPHENYL)-2-FUROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5RCO4YA70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Halogenated Acyl Chloride Intermediate Route

One widely reported method involves the synthesis of the corresponding acyl chloride derivative, 5-(2-chlorophenyl)furan-2-carbonyl chloride, which can then be hydrolyzed or converted to the carboxylic acid.

- Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂

- Conditions: Reflux under anhydrous conditions to convert the carboxylic acid to the acyl chloride

- Subsequent Step: Hydrolysis of the acyl chloride to yield the target carboxylic acid

This method benefits from the high reactivity of the acyl chloride intermediate, facilitating further functionalization if needed.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Carboxylic acid → Acyl chloride | Thionyl chloride or oxalyl chloride | Reflux, anhydrous | Formation of 5-(2-chlorophenyl)furan-2-carbonyl chloride |

| Acyl chloride → Carboxylic acid | Water (hydrolysis) | Ambient or mild heat | Formation of this compound |

Electrophilic Aromatic Substitution and Cross-Coupling

Alternative methods include direct arylation of furan-2-carboxylic acid derivatives with 2-chlorophenyl halides using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling. These methods allow the formation of the C-C bond between the furan ring and the chlorophenyl substituent under mild conditions.

- Catalysts: Palladium complexes (e.g., Pd(PPh₃)₄)

- Bases: Potassium carbonate or similar

- Solvents: Polar aprotic solvents like DMF or toluene

- Temperature: Moderate heating (80–120°C)

This approach is advantageous for its regioselectivity and functional group tolerance.

One-Step and Multi-Step Synthetic Strategies

Recent advances have explored one-step syntheses of related furan carboxylic acids under basic conditions with carbon dioxide incorporation, although these are more commonly applied to furan-2,5-dicarboxylic acid derivatives rather than the 5-(2-chlorophenyl) substituted analogues. These methods highlight the potential for direct carboxylation of furan intermediates but are less established for the specific compound .

Reaction Conditions and Optimization

- Solvents: Water, DMSO, or methanol have been reported depending on the step and reagents.

- Temperature: Reflux conditions for acyl chloride formation; moderate heating for coupling reactions.

- Catalysts and Reagents: Use of tert-butyl hypochlorite for chlorination steps has been noted in related syntheses.

- Yield: Typical yields for intermediate compounds range from 45% to 80%, with purity confirmed by melting point and NMR spectroscopy.

Analytical Characterization

The prepared compounds are characterized by:

- Melting Point Determination: To assess purity and confirm identity.

- NMR Spectroscopy: ^1H and ^13C NMR for structural confirmation.

- Infrared Spectroscopy (IR): Identification of functional groups such as carboxylic acid and furan ring.

- Thin Layer Chromatography (TLC): Monitoring reaction progress and purity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acyl chloride intermediate | Furan-2-carboxylic acid | Thionyl chloride or oxalyl chloride | Reflux, anhydrous | 70–80 | Requires careful handling of corrosive reagents |

| Palladium-catalyzed cross-coupling | Furan-2-carboxylic acid derivatives + 2-chlorophenyl halide | Pd catalyst, base (K₂CO₃), solvent (DMF) | 80–120°C, inert atmosphere | 60–75 | High regioselectivity, mild conditions |

| One-step carboxylation (related) | Furan-2-carboxylic acid | Strong base, CO₂ | Basic, elevated temperature | ~73 (for related FDCA) | Potential alternative for related compounds |

Research Findings and Practical Considerations

- The acyl chloride route is well-established for preparing reactive intermediates that can be converted to various derivatives, including the target acid.

- Cross-coupling methods provide flexibility and are favored for complex molecule synthesis due to their mild conditions and functional group tolerance.

- Reaction optimization focuses on maximizing yield while minimizing by-products and decomposition of sensitive furan rings.

- Analytical data confirm the integrity of the furan ring and the presence of the 2-chlorophenyl substituent, key for biological activity studies.

化学反应分析

反应类型

5-(2-氯苯基)呋喃-2-羧酸会发生各种化学反应,包括:

氧化: 该化合物可以氧化形成相应的羧酸或其他氧化衍生物。

还原: 还原反应可以将羧酸基团转化为醇或其他还原形式。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 常用的还原剂包括氢化铝锂 (LiAlH4) 和硼氢化钠 (NaBH4)。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生羧酸,而还原可能会产生醇 。

科学研究应用

作用机理

5-(2-氯苯基)呋喃-2-羧酸的作用机制涉及它与特定分子靶点的相互作用。例如,它已被证明可以抑制甲硫氨酸氨肽酶,这是一种参与蛋白质加工的酶。 这种抑制会影响各种细胞途径和过程。

作用机制

The mechanism of action of 5-(2-Chlorophenyl)Furan-2-Carboxylic Acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit methionine aminopeptidase, an enzyme involved in protein processing. This inhibition can affect various cellular pathways and processes .

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 5-(2-Chlorophenyl)furan-2-carboxylic acid and related compounds:

Key Observations:

- Substituent Position : The ortho-chloro substitution in the target compound likely reduces solubility compared to para-substituted analogs (e.g., 5-(4-nitrophenyl)-furan-2-carboxylic acid) due to steric hindrance .

- Electron-Withdrawing Effects : Chloro and nitro groups enhance acidity compared to unsubstituted phenyl derivatives. However, the nitro group (stronger electron-withdrawing) in 5-(4-nitrophenyl)-furan-2-carboxylic acid may confer higher reactivity in enzyme inhibition .

生物活性

5-(2-Chlorophenyl)furan-2-carboxylic acid is an organic compound belonging to the furoic acid class, characterized by a furan ring with a carboxylic acid group. Its molecular formula is C₁₁H₇ClO₃, with a molecular weight of approximately 222.62 g/mol. The unique reactivity and potential selectivity of this compound in biological applications are influenced by the presence of the chlorine atom on the phenyl ring, which can enhance its interactions with biological targets.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Furan Ring: A five-membered aromatic ring contributing to its reactivity.

- Chlorophenyl Substituent: Enhances biological activity through electronic effects.

- Carboxylic Acid Group: Imparts acidic properties and potential for hydrogen bonding.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest several potential applications:

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Phenyl)furan-2-carboxylic acid | Furan ring with phenyl substituent | Lacks chlorine; differing biological activity |

| 5-(Bromophenyl)furan-2-carboxylic acid | Furan ring with bromine substituent | Bromine may enhance reactivity compared to chlorine |

| 5-(Nitrophenyl)furan-2-carboxylic acid | Furan ring with nitro substituent | Nitro group introduces different electronic properties |

| 5-(Trifluoromethylphenyl)furan-2-carboxylic acid | Furan ring with trifluoromethyl | Fluorinated group enhances lipophilicity and stability |

Case Studies and Research Findings

- Antimicrobial Studies:

- Pharmacological Potential:

常见问题

Basic Research Questions

Q. What are the key considerations in synthesizing 5-(2-Chlorophenyl)furan-2-carboxylic acid to ensure regioselectivity and high yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura coupling or Friedel-Crafts acylation, to introduce the chlorophenyl group to the furan ring. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically influence regioselectivity. For example, palladium catalysts with sterically demanding ligands may favor coupling at the 5-position of the furan ring. Purification via column chromatography or recrystallization is necessary to isolate the product .

Q. How can solubility data inform the selection of purification methods for this compound?

- Methodological Answer : Solubility in solvents like propan-2-ol (as studied in nitrophenyl analogs) can guide crystallization conditions. Thermodynamic parameters (ΔH°sol, ΔS°sol) derived from temperature-dependent solubility experiments help predict optimal crystallization temperatures. For instance, lower solubility at reduced temperatures may favor high-purity crystal formation .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., chlorophenyl at C5 of the furan ring via coupling patterns).

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) validate functional groups.

- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, as demonstrated for structurally related furan-carboxylic acids .

Advanced Research Questions

Q. How do thermodynamic parameters of solubility influence the formulation of this compound in drug delivery systems?

- Methodological Answer : Enthalpy (ΔH°sol) and entropy (ΔS°sol) of dissolution, calculated from solubility studies in solvents like propan-2-ol, predict compatibility with excipients. For example, negative ΔH°sol values indicate exothermic dissolution, favoring stable suspensions. These parameters also inform lipid-based nanoparticle formulations by matching solute-solvent interactions .

Q. What experimental approaches are used to evaluate the biological activity of this compound?

- Methodological Answer :

- In vitro assays : Antimicrobial activity via minimum inhibitory concentration (MIC) tests against bacterial strains; cytotoxicity assessed using MTT assays on cancer cell lines.

- Enzyme inhibition studies : Fluorometric assays to measure inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory potential).

- Computational docking : Molecular modeling to predict interactions with biological targets, leveraging structural analogs with known activities .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Compare analogs with electron-withdrawing (e.g., -NO2) or electron-donating (e.g., -OCH3) groups on the phenyl ring to assess effects on potency.

- Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to modulate lipophilicity and bioavailability.

- Data analysis : Use IC50 values and computational descriptors (e.g., logP, polar surface area) to correlate structural features with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。